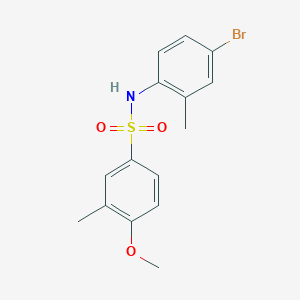
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the transcription factor NF-κB, which is involved in the regulation of many cellular processes, including inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide works by selectively inhibiting the IKK complex, which is responsible for the activation of the NF-κB transcription factor. By blocking the IKK complex, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide prevents the activation of NF-κB and the downstream signaling pathways that are involved in inflammation, immune response, and cell survival. N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to be highly selective for the IKK complex, with little or no effect on other kinases or cellular processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit cell growth and induce apoptosis (programmed cell death) by blocking the NF-κB signaling pathway. In immune cells, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce inflammation and cytokine production by blocking the NF-κB signaling pathway. In addition, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to promote tissue repair and regeneration in animal models of inflammatory bowel disease.
実験室実験の利点と制限
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the IKK complex, with little or no effect on other kinases or cellular processes. It is also relatively stable and easy to handle, making it suitable for use in a range of assays and experimental systems. However, there are also some limitations to the use of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments. It can be relatively expensive, and its effects can vary depending on the cell type and experimental conditions. In addition, the long-term effects of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide on cells and tissues are not well understood, and further research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of the IKK complex, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the long-term effects of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide on cells and tissues, which could provide insights into its potential use in chronic diseases. In addition, further research is needed to fully understand the mechanisms of action of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide and its potential therapeutic applications in a range of diseases.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-bromo-2-methylphenol with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and amidation, to yield the final product. The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been optimized to improve yield and purity, and several variations of the synthesis method have been reported in the literature.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, where it has been shown to reduce inflammation and disease severity. In addition, N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been investigated for its potential use in the treatment of inflammatory bowel disease, where it has been shown to reduce inflammation and promote tissue repair.
特性
分子式 |
C15H16BrNO3S |
|---|---|
分子量 |
370.3 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-8-12(16)4-6-14(10)17-21(18,19)13-5-7-15(20-3)11(2)9-13/h4-9,17H,1-3H3 |
InChIキー |
SYOIHCQXIBTEIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)OC |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















